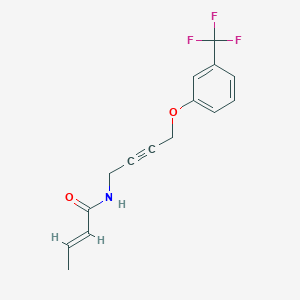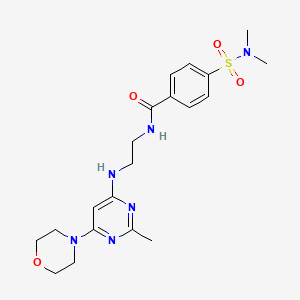
(3R,4R)-4-(1-Benzylpyrazol-4-yl)oxypyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-4-(1-Benzylpyrazol-4-yl)oxypyrrolidin-3-ol is a synthetic compound with potential medicinal applications. It is a pyrrolidine derivative that has been shown to have anti-inflammatory, anti-cancer and anti-viral properties. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Large-Scale Synthesis of Pyrrolidin-3-ol Derivatives : A practical large-scale synthesis method for (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for various bioactive molecules, has been developed. This synthesis involves an asymmetric 1,3-dipolar cycloaddition reaction, showcasing the importance of pyrrolidine derivatives in synthetic chemistry (Kotian et al., 2005).
Catalytic and Antibacterial Activities : Research on Schiff base ligands and their metal complexes has revealed their potential in catalytic, DNA binding, and antibacterial activities. These findings highlight the versatile applications of pyrrolidine derivatives in medicinal chemistry and materials science (El‐Gammal et al., 2021).
Material Science and Polymer Chemistry
Conducting Polymers from Pyrrolidine Derivatives : A study on the electrochemical polymerization of derivatized bis(pyrrol-2-yl) arylenes, including pyrrolidine-based monomers, demonstrates the potential of these compounds in creating conducting polymers. This research underscores the significance of pyrrolidine derivatives in developing new materials with electrical conductivity (Sotzing et al., 1996).
Nootropic Agents from Pyrrolidine Compounds : The synthesis and testing of various 1,4-disubstituted 2-oxopyrrolidines for nootropic (cognitive-enhancing) activity indicates the therapeutic potential of pyrrolidine derivatives in treating neurological disorders (Valenta et al., 1994).
Medicinal Chemistry and Drug Development
Potential Anticancer Agents : Studies involving the synthesis and characterization of ruthenium complexes containing pyrrolidine derivatives suggest their applicability in anticancer drug development. These complexes demonstrate significant biological activities, including DNA binding and catalytic properties, which are crucial for designing new anticancer therapies (O'Brien et al., 2004).
Histamine Receptor Ligands for Therapeutic Applications : The development of 2-aminopyrimidine-containing histamine H4 receptor ligands, with studies focusing on pyrrolidine derivatives, showcases the role of these compounds in creating new treatments for inflammation and pain management (Altenbach et al., 2008).
Eigenschaften
IUPAC Name |
(3R,4R)-4-(1-benzylpyrazol-4-yl)oxypyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-13-7-15-8-14(13)19-12-6-16-17(10-12)9-11-4-2-1-3-5-11/h1-6,10,13-15,18H,7-9H2/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIZLZCBDWSEIB-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)OC2=CN(N=C2)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)OC2=CN(N=C2)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

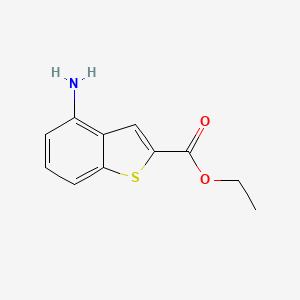
![Ethyl 1-(4-bromophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2524669.png)
![2-Chloro-N-[[2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl]methyl]acetamide](/img/structure/B2524670.png)
![1-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B2524671.png)
![9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2524673.png)
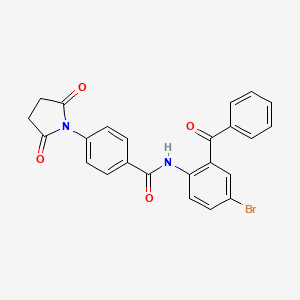

![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B2524677.png)

![[4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B2524682.png)
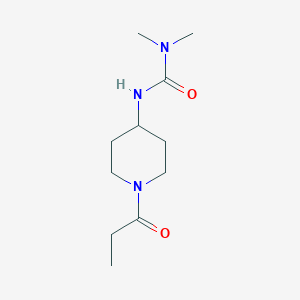
![3-Methoxy-N-methyl-N-[[1-(9-methylpurin-6-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2524685.png)
